molecular formula C22H26N6O4 B11430720 5-amino-N-(3,5-dimethoxyphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,5-dimethoxyphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11430720
M. Wt: 438.5 g/mol
InChI Key: QUCAUVPFDQRALI-UHFFFAOYSA-N
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Description

5-AMINO-N-(3,5-DIMETHOXYPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(3,5-DIMETHOXYPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenyl and Trimethylphenyl Groups: These groups can be attached through amide bond formation using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy groups.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the triazole or amide groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.

Medicine

Pharmaceutical research may investigate this compound for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(3,5-DIMETHOXYPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with broad applications.

    5-Amino-1,2,3-Triazole: Similar structure but lacks the dimethoxyphenyl and trimethylphenyl groups.

    N-Phenyl-1,2,3-Triazole: Contains a phenyl group instead of the more complex substituents.

Uniqueness

5-AMINO-N-(3,5-DIMETHOXYPHENYL)-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O4/c1-12-6-13(2)19(14(3)7-12)25-18(29)11-28-21(23)20(26-27-28)22(30)24-15-8-16(31-4)10-17(9-15)32-5/h6-10H,11,23H2,1-5H3,(H,24,30)(H,25,29)

InChI Key

QUCAUVPFDQRALI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N)C

Origin of Product

United States

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